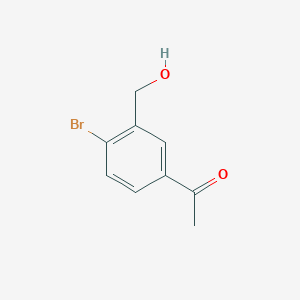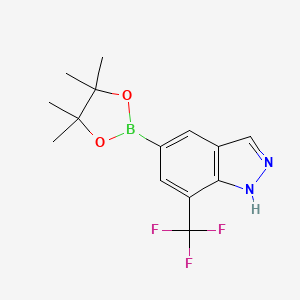
(3-Methyl-2,3-diphenyl-2,4-dihydroquinoxalin-1-yl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with diamines to form the quinoxaline core, followed by further functionalization to introduce the methanone and phenyl groups. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
“METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoxaline oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of “METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in disease processes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Phenylquinoxaline: A derivative with a phenyl group attached to the quinoxaline ring.
Methanonequinoxaline: A derivative with a methanone group attached to the quinoxaline ring.
Uniqueness
“METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives
Eigenschaften
CAS-Nummer |
86268-06-6 |
|---|---|
Molekularformel |
C28H24N2O |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(3-methyl-2,3-diphenyl-2,4-dihydroquinoxalin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C28H24N2O/c1-28(23-17-9-4-10-18-23)26(21-13-5-2-6-14-21)30(25-20-12-11-19-24(25)29-28)27(31)22-15-7-3-8-16-22/h2-20,26,29H,1H3 |
InChI-Schlüssel |
VXSAFPUASKIBCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)
![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)

![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)


![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)






